molecular formula C13H19NO4S B12050010 (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid

(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B12050010
M. Wt: 285.36 g/mol
InChI Key: SVNVDQLSTLUUOY-NSHDSACASA-N
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Description

(2S)-2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid is a sulfonamide-functionalized amino acid derivative characterized by a 2,3,5,6-tetramethylphenyl (mesitylene) sulfonyl group attached to the amino group of (S)-alanine. The compound is cataloged as a research chemical by suppliers such as Santa Cruz Biotechnology (Product No. sc-343845) and is available in varying quantities (1 g to 5 g) . Its molecular formula is C₁₃H₁₉NO₄S, with a calculated molecular weight of 285.36 g/mol.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H19NO4S/c1-7-6-8(2)10(4)12(9(7)3)19(17,18)14-11(5)13(15)16/h6,11,14H,1-5H3,(H,15,16)/t11-/m0/s1

InChI Key

SVNVDQLSTLUUOY-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N[C@@H](C)C(=O)O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)C(=O)O)C)C

Origin of Product

United States

Preparation Methods

Core Components

The synthesis begins with two primary precursors:

  • 2,3,5,6-Tetramethylbenzenesulfonyl chloride : A sterically hindered sulfonyl chloride derivative synthesized via chlorosulfonation of 2,3,5,6-tetramethylbenzene (prepared through Friedel-Crafts alkylation or directed ortho-metalation strategies).

  • (S)-Alanine : A chiral α-amino acid serving as the nucleophilic amine source. Enantiomeric purity (>99% ee) is critical to preserve the (2S) configuration.

Solvents and Catalysts

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl generated during sulfonamide bond formation.

  • Solvents : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to ensure reaction homogeneity and prevent hydrolysis of the sulfonyl chloride.

Reaction Mechanism and Conditions

Sulfonamide Bond Formation

The key step involves nucleophilic substitution at the sulfonyl chloride group:

(S)-Alanine+2,3,5,6-Tetramethylbenzenesulfonyl chlorideTEA, DCM(2S)-2-[(2,3,5,6-Tetramethylphenyl)Sulfonyl]AminoPropanoic Acid+HCl\text{(S)-Alanine} + \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{(2S)-2-{[(2,3,5,6-Tetramethylphenyl)Sulfonyl]Amino}Propanoic Acid} + \text{HCl}

Kinetic Control

Maintaining temperatures between 0–5°C during reagent mixing minimizes side reactions (e.g., sulfonate ester formation). Stoichiometric TEA ensures complete deprotonation of (S)-alanine’s α-amino group, enhancing nucleophilicity.

Reaction Monitoring

Progress is tracked via thin-layer chromatography (TLC, Rf = 0.3 in ethyl acetate/hexanes 1:1) or in situ Fourier-transform infrared (FTIR) spectroscopy to confirm disappearance of the sulfonyl chloride peak (~1370 cm⁻¹).

Purification Strategies

Laboratory-Scale Isolation

  • Acid-Base Extraction : The crude product is washed with 1M HCl (to remove excess TEA) and saturated NaHCO₃ (to eliminate unreacted sulfonyl chloride).

  • Recrystallization : The compound is recrystallized from ethanol/water (4:1) to yield white crystalline solids (mp 162–164°C).

Chromatographic Refinement

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexanes → ethyl acetate) removes non-polar byproducts.

  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm >98% purity.

Industrial Production Optimization

Continuous Flow Synthesis

To enhance scalability, microreactor systems are employed:

  • Residence Time : 15–20 minutes at 25°C.

  • Yield Improvement : 92% compared to 85% in batch processes.

Table 1: Batch vs. Flow Synthesis Parameters

ParameterBatch MethodFlow Method
Temperature (°C)0–525
Reaction Time (min)12015
Yield (%)8592
Purity (%)9899

Green Chemistry Initiatives

  • Solvent Recycling : DCM is recovered via distillation (bp 40°C) and reused in subsequent batches.

  • Catalyst Recovery : Immobilized TEA on mesoporous silica reduces waste generation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, J = 7.2 Hz, 3H, CH₃), 2.20 (s, 12H, Ar-CH₃), 3.95 (q, J = 7.2 Hz, 1H, CH), 7.45 (s, 1H, SO₂NH), 12.10 (s, 1H, COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 18.2 (CH₃), 21.5 (Ar-CH₃), 55.1 (CH), 126.8–139.4 (Ar-C), 172.4 (COOH).

Chiral Purity Assessment

  • Chiral HPLC : Chiralpak IA column (hexanes/isopropanol 80:20), retention time = 14.2 min, confirming >99% ee.

Challenges and Mitigation

Byproduct Formation

  • Sulfonate Esters : Generated if moisture is present. Mitigated by rigorous solvent drying (molecular sieves) and inert atmosphere (N₂/Ar).

  • Racemization : Occurs at elevated temperatures. Controlled by maintaining pH < 8 during extraction.

Cost-Efficiency

  • Sulfonyl Chloride Synthesis : Direct chlorosulfonation reduces costs compared to multi-step routes.

Emerging Methodologies

Enzymatic Sulfonylation

  • Lipase-Catalyzed Reactions : Candida antarctica lipase B (CAL-B) in ionic liquids achieves 88% yield with minimal racemization.

Photocatalytic Approaches

  • Visible-Light Activation : Ru(bpy)₃²⁺ photocatalyst enables room-temperature reactions, reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

The compound exhibits notable biological activities that make it a candidate for various research applications:

  • Matrix Metalloproteinase Inhibition : Research indicates that compounds similar to (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid can act as selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-13. MMP-13 is implicated in the degradation of collagen in articular cartilage and is a target for treating osteoarthritis .
  • Proteomics Research : This compound is used in proteomics studies due to its ability to modify proteins through sulfonamide linkages. Such modifications can be crucial for understanding protein interactions and functions .

Applications in Medicinal Chemistry

  • Drug Development :
    • The sulfonamide moiety enhances the pharmacokinetic properties of drugs by improving their solubility and bioavailability. This makes this compound a valuable scaffold in drug design .
    • Its structural features allow it to be tailored for specificity against various targets, particularly in cancer and inflammatory diseases.
  • Biochemical Assays :
    • The compound can be utilized in biochemical assays to evaluate the activity of enzymes involved in collagen degradation. This application is vital for developing therapeutic strategies against degenerative diseases .

Case Study 1: MMP Inhibition in Osteoarthritis

A study focused on the development of non-carboxylic acid MMP inhibitors highlighted the optimization of compounds similar to this compound. These inhibitors demonstrated improved selectivity and reduced nephrotoxicity compared to earlier candidates. This advancement is crucial for creating safer therapeutic options for osteoarthritis treatment .

Case Study 2: Proteomic Applications

In a proteomics framework, this compound was employed to study protein modifications that influence cellular signaling pathways. The sulfonamide group allowed for specific labeling of proteins, facilitating the analysis of protein interactions and functions within complex biological systems .

Mechanism of Action

The mechanism of action of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The tetramethylphenyl ring provides hydrophobic interactions that enhance binding affinity.

Biological Activity

Structure

The molecular structure of (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid includes a chiral center at the 2-position of the propanoic acid backbone and a sulfonamide group attached to a tetramethylphenyl moiety. This configuration is crucial for its biological interactions.

Molecular Formula

  • Molecular Formula : C13_{13}H19_{19}N1_{1}O4_{4}S
  • Molecular Weight : 273.36 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including this compound. For instance:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. A study reported that similar sulfonamide derivatives exhibited micromolar activity against glioma and melanoma cell lines, suggesting that this compound may have comparable effects .

The proposed mechanism of action for sulfonamide-based compounds often involves inhibition of carbonic anhydrase or interference with folate metabolism in cancer cells. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), which is essential for bacterial and cellular growth.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways:

  • Carbonic Anhydrase Inhibition : Some derivatives have been shown to effectively inhibit carbonic anhydrase activity, which is linked to tumor growth and metastasis .

Synthetic Approaches

The synthesis of this compound typically involves:

  • Formation of Sulfonamide : The reaction of a suitable amine with a sulfonyl chloride.
  • Chiral Resolution : Utilizing chiral pool synthesis or asymmetric synthesis techniques to obtain the desired enantiomer.
  • Purification : Techniques such as recrystallization or chromatography to isolate the pure compound.

Case Study on Synthesis

A notable synthetic route involves the use of tetramethylphenylsulfonyl chloride reacted with L-alanine derivatives under controlled conditions to yield the target compound with high purity and yield .

Clinical Relevance

In clinical settings, the evaluation of this compound's efficacy is ongoing. Preliminary studies suggest that it may enhance the effectiveness of existing chemotherapeutics when used in combination therapies.

Comparative Studies

CompoundActivity Against Cancer Cell LinesMechanism
This compoundSignificant cytotoxicity observedInhibition of carbonic anhydrase
Similar Sulfonamide DerivativeMicromolar activity against gliomaInterference with folate metabolism

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications References
(2S)-2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid C₁₃H₁₉NO₄S 285.36 Tetramethylphenyl sulfonyl, (S)-alanine backbone Cataloged research chemical; applications unspecified
(2S)-3-Methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid (Valine analog) C₁₅H₂₃NO₄S 313.41 Tetramethylphenyl sulfonyl, valine backbone (branched chain) Research chemical; potential peptide synthesis intermediate
(2S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid C₁₁H₁₅NO₂ 193.25 Dimethylphenyl substituent; lacks sulfonamide group Unspecified; simpler aromatic amino acid derivative
(3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic acid C₂₅H₂₈N₂O₄S 452.57 Tetramethylphenyl sulfonyl, naphthalene-pyrrolidine hybrid Lead compound in Parkinson’s disease research (molecular docking studies)
(2S)-2-[(2S)-2-Amino-5-carbamimidamidopentanamido]-3-(pyridin-3-yl)propanoic acid C₁₇H₂₅N₇O₄ 415.43 Pyridin-3-yl group, pentamethyl-dihydrobenzofuran sulfonyl Substrate for endothelial nitric oxide synthase (eNOS) in NO production studies
Aztreonam C₁₃H₁₇N₅O₈S₂ 435.43 β-lactam antibiotic core with thiazolyl and sulfoazetidinyl groups Antibacterial agent (Gram-negative infections)

Structural and Functional Analysis

Sulfonamide Group Variations
  • Target Compound vs. Valine Analog: The valine analog (C₁₅H₂₃NO₄S) has a longer hydrophobic side chain (3-methylbutanoic acid vs. propanoic acid), increasing molecular weight by ~28 g/mol . This modification may enhance lipid solubility and alter binding affinity in peptide-based systems.
  • Aromatic Substituents: The dimethylphenyl derivative (C₁₁H₁₅NO₂) lacks the sulfonamide group, reducing steric bulk and polarity compared to the target compound .

Key Physicochemical Properties :

  • Polarity : The sulfonamide and carboxylic acid groups confer high polarity, suggesting solubility in polar aprotic solvents (e.g., THF/water mixtures).

Q & A

Q. What are the optimal synthetic routes for (2S)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amino group on the propanoic acid backbone. Key steps include:
  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions .
  • Sulfonylation : React with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to remove Boc/Cbz groups .
  • Purification : Column chromatography or recrystallization.
    Critical Parameters :
  • Temperature (0–25°C for sulfonylation to avoid racemization).
  • Solvent polarity (tetrahydrofuran or dichloromethane enhances reaction efficiency).
  • Stoichiometric ratios (1:1.2 molar ratio of amino acid to sulfonyl chloride improves yield).

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups on tetramethylphenyl), δ 3.0–3.5 ppm (sulfonamide NH), δ 4.2–4.5 ppm (chiral center proton) .
  • ¹³C NMR : Signals at 20–25 ppm (tetramethylphenyl CH3), 55–60 ppm (propanoic acid backbone) .
  • IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O from carboxylic acid) .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 325.3 (calculated for C₁₄H₂₁NO₄S) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use Autodock 4.0.1 or Schrödinger Suite to model interactions with targets (e.g., enzymes implicated in neurodegenerative diseases). Key parameters:
  • Grid Box Size : 60 × 60 × 60 ų centered on the active site .
  • Scoring Functions : AutoDock Vina or MM/GBSA for binding affinity estimation .
  • MD Simulations : GROMACS or AMBER for stability analysis (≥100 ns trajectories) .
  • QSAR Models : Correlate substituent effects (e.g., methyl groups on phenyl) with activity using descriptors like logP and polar surface area .

Q. How can contradictory bioactivity data from enzymatic assays be resolved?

  • Methodological Answer :
  • Assay Optimization :
ParameterRecommendation
Enzyme ConcentrationTitrate between 0.1–1.0 µM to avoid substrate depletion .
pHUse buffers matching physiological conditions (pH 7.4 ± 0.2) .
Incubation Time30–60 min to ensure steady-state kinetics .
  • Data Normalization : Use positive/negative controls (e.g., oleic acid or known inhibitors) to adjust for batch variability .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .

Q. What strategies mitigate racemization during large-scale synthesis?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (S)-proline derivatives to stabilize the chiral center .
  • Low-Temperature Reactions : Maintain ≤0°C during sulfonylation to minimize epimerization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undes enantiomers .
  • Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) mobile phase .

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